Solubility profile of 3-(5-Bromopyrimidin-2-yl)aniline in DMSO and methanol
Solubility profile of 3-(5-Bromopyrimidin-2-yl)aniline in DMSO and methanol
An In-Depth Technical Guide Solubility Profile of 3-(5-Bromopyrimidin-2-yl)aniline in DMSO and Methanol
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-(5-Bromopyrimidin-2-yl)aniline, a key intermediate in medicinal chemistry, within two critical laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. Recognizing the pivotal role of solubility in the drug discovery pipeline—from high-throughput screening to formulation—this document details the theoretical underpinnings and practical methodologies for accurate solubility assessment. We present validated, step-by-step protocols for determining equilibrium solubility via the shake-flask method, coupled with HPLC-UV quantification. This guide is intended for researchers, chemists, and drug development professionals seeking to establish robust, reproducible solubility data to inform critical project decisions.
Introduction: The Critical Role of Solubility in Drug Discovery
The journey of a drug candidate from a laboratory curiosity to a clinical therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility is a paramount gatekeeper of success. Poor solubility can cripple a compound's prospects, leading to unreliable in vitro assay results, underestimated toxicity, and poor oral bioavailability.[1][2]
3-(5-Bromopyrimidin-2-yl)aniline is a heterocyclic compound featuring a substituted pyrimidine and an aniline moiety. This structural motif is common in pharmacologically active agents, particularly protein kinase inhibitors, a class of drugs often challenged by low aqueous solubility.[3][4][5] Therefore, a thorough understanding of its solubility in common organic solvents is not merely an academic exercise; it is a foundational requirement for its effective use in synthesis, purification, and biological screening.
This guide focuses on two ubiquitous solvents:
-
Dimethyl Sulfoxide (DMSO): A polar aprotic solvent with unparalleled ability to dissolve a wide spectrum of polar and nonpolar compounds.[6][7] It is the industry standard for preparing high-concentration stock solutions for high-throughput screening (HTS) and compound storage.[8][9]
-
Methanol (MeOH): A polar protic solvent essential for analytical procedures.[10] Its miscibility with water and solvency power make it a workhorse in chromatography (HPLC), purification, and as a solvent for various chemical reactions.[11]
This document serves as a practical, hands-on manual for determining the solubility profile of 3-(5-Bromopyrimidin-2-yl)aniline, providing the theoretical context and experimental protocols necessary for generating high-quality, decision-enabling data.
Theoretical Framework: Understanding Solubility
Physicochemical Properties of 3-(5-Bromopyrimidin-2-yl)aniline
While specific experimental data for this compound is not widely published, its structure allows for the prediction of key physicochemical properties that govern its solubility. These properties dictate the nature and strength of intermolecular interactions with solvent molecules.
| Property | Predicted Value | Implication for Solubility |
| Molecular Formula | C₁₀H₈BrN₃ | - |
| Molecular Weight | 266.10 g/mol | Moderate molecular weight, typical for drug-like fragments. |
| XLogP3-AA | 2.9 - 3.5 | A positive LogP indicates a degree of lipophilicity, suggesting solubility in organic solvents. |
| Hydrogen Bond Donors | 1 (from -NH₂) | The aniline amine group can donate a hydrogen bond to acceptor groups in protic solvents like methanol. |
| Hydrogen Bond Acceptors | 3 (from pyrimidine N) | The nitrogen atoms in the pyrimidine ring act as strong hydrogen bond acceptors. |
| Polar Surface Area | 51.8 Ų | A moderate PSA suggests a balance between polar and nonpolar characteristics. |
| (Note: Predicted values are derived from computational models for the specified chemical structure and may vary from experimental values.) |
Solvent Properties and Solute-Solvent Interactions
The principle of "like dissolves like" is governed by intermolecular forces.
-
In Methanol (Polar Protic): Methanol can act as both a hydrogen bond donor (from its -OH group) and acceptor. The primary solubility driver for 3-(5-Bromopyrimidin-2-yl)aniline in methanol will be hydrogen bonding between the solvent's hydroxyl group and the compound's pyrimidine nitrogens (acceptors) and aniline amine (donor).
-
In DMSO (Polar Aprotic): DMSO is a potent hydrogen bond acceptor (at the sulfoxide oxygen) but lacks a donor group. It effectively solvates cations and polar molecules. Its large dipole moment allows it to disrupt the crystal lattice of the solid compound, and it will readily accept a hydrogen bond from the aniline -NH₂ group.[6] Its ability to dissolve a vast range of compounds makes it an ideal vehicle for primary stock solutions.[9]
Kinetic vs. Thermodynamic Solubility: A Critical Distinction
In drug discovery, solubility is not a single value but is typically characterized in two distinct ways.[12][13]
-
Kinetic Solubility: Refers to the concentration of a compound upon its precipitation from a supersaturated solution, typically generated by adding a concentrated DMSO stock to an aqueous buffer.[14][15] It is a measure of how readily a compound stays in solution under non-equilibrium conditions and is suited for high-throughput early discovery screening.[1]
-
Thermodynamic Solubility: Also known as equilibrium solubility, this is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium with its solid (crystalline) form.[2][16] This is the true, "gold standard" solubility value, determined by methods like the shake-flask technique, and is crucial for later-stage development and formulation.[12][17]
This guide focuses on determining the thermodynamic solubility in the pure organic solvents, which represents the absolute maximum concentration achievable for creating stock solutions and for use in synthesis.
Experimental Determination of Thermodynamic Solubility
The shake-flask method is the most reliable technique for determining thermodynamic solubility.[17][18] It involves saturating the solvent with the compound over a prolonged period to ensure equilibrium is reached.
Overall Experimental Workflow
The process involves creating a saturated solution, separating the solid and liquid phases, and quantifying the dissolved analyte.
Caption: Overall workflow for thermodynamic solubility determination.
Detailed Protocol: Shake-Flask Method
Materials:
-
3-(5-Bromopyrimidin-2-yl)aniline (solid powder)
-
Anhydrous DMSO (≥99.9%)
-
HPLC-grade Methanol (≥99.9%)
-
Calibrated analytical balance
-
2 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Microcentrifuge
-
Calibrated micropipettes
-
HPLC system with UV detector
Step-by-Step Procedure:
-
Preparation of Saturated Solution:
-
Step 1.1: Weigh approximately 5-10 mg of 3-(5-Bromopyrimidin-2-yl)aniline directly into a 2 mL glass vial. The amount should be in clear excess of what is expected to dissolve.
-
Step 1.2: Accurately add 1.0 mL of the chosen solvent (DMSO or Methanol) to the vial.
-
Step 1.3: Securely cap the vial. Prepare at least three replicates for each solvent.
-
Rationale: Using a significant excess of solid ensures that the solution reaches its saturation point and that an equilibrium between the solid and dissolved states can be established.[17]
-
-
Equilibration:
-
Step 2.1: Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation (e.g., 250 rpm).
-
Step 2.2: Allow the slurries to equilibrate for at least 24 hours. For compounds that are slow to dissolve or may undergo polymorphic transitions, 48 hours is preferable.
-
Rationale: Continuous agitation and a fixed temperature are crucial for reaching a true thermodynamic equilibrium. 24-48 hours is a standard duration to ensure this state is achieved.[14][17]
-
-
Separation of Undissolved Solid:
-
Step 3.1: After equilibration, remove the vials and let them stand for 30 minutes to allow larger particles to settle.
-
Step 3.2: Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the remaining solid.
-
Rationale: Centrifugation is a critical step to cleanly separate the saturated liquid phase (supernatant) from any undissolved solid material. Incomplete separation is a common source of error, leading to an overestimation of solubility.
-
-
Sample Preparation for Analysis:
-
Step 4.1: Carefully withdraw an aliquot (e.g., 100 µL) of the clear supernatant without disturbing the solid pellet.
-
Step 4.2: Perform a serial dilution of the supernatant into a suitable diluent (typically the HPLC mobile phase) to bring the concentration within the linear range of the analytical method. For example, a 1:100 or 1:1000 dilution may be necessary.
-
Rationale: Direct injection of a saturated solution would overload the HPLC column and detector. Accurate, validated dilutions are essential for precise quantification.[19]
-
Analytical Quantification by HPLC-UV
A validated HPLC method is required to accurately measure the compound's concentration.
Illustrative HPLC-UV Method:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and Water (with 0.1% Formic Acid). A starting point could be 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined from the compound's UV spectrum (likely 254 nm or a λmax specific to the compound).
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Calibration Curve:
-
Prepare a high-concentration primary stock solution of 3-(5-Bromopyrimidin-2-yl)aniline in DMSO or Methanol (e.g., 10 mg/mL).
-
Create a series of at least five calibration standards by diluting this stock solution into the mobile phase.
-
Inject each standard and plot the resulting peak area against the known concentration to generate a linear regression curve (R² > 0.99).
Calculation:
-
Inject the diluted supernatant samples from Step 4.2.
-
Determine the concentration in the diluted sample using the peak area and the calibration curve equation.
-
Multiply this value by the dilution factor to calculate the final solubility in the original solvent.
Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor
Data Presentation and Interpretation
All quantitative solubility data should be summarized for clarity. While experimental values must be generated, the results would be presented as follows:
Table 1: Thermodynamic Solubility of 3-(5-Bromopyrimidin-2-yl)aniline at 25 °C
| Solvent | Replicate 1 (mg/mL) | Replicate 2 (mg/mL) | Replicate 3 (mg/mL) | Mean Solubility (mg/mL) | Standard Deviation | Molar Solubility (M) |
|---|---|---|---|---|---|---|
| DMSO | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Calculated Mean] | [Calculated SD] | [Calculated Molarity] |
| Methanol | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Calculated Mean] | [Calculated SD] | [Calculated Molarity] |
Interpretation:
-
High Solubility in DMSO: A high value (e.g., >50 mg/mL) confirms its suitability as a solvent for creating concentrated stock solutions for biological screening, minimizing the final assay concentration of DMSO which can be toxic to cells.[6][19]
-
Solubility in Methanol: This value is critical for designing purification schemes (e.g., crystallization) and for developing robust analytical methods, as methanol is a common component of HPLC mobile phases.[10] A recent study on the kinase inhibitor Alectinib similarly found its highest solubility in DMSO and methanol, highlighting the importance of these solvents for this class of compounds.[20][21]
Safety and Handling
All work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
3-(5-Bromopyrimidin-2-yl)aniline: May cause skin and serious eye irritation. Avoid inhalation of dust and contact with skin and eyes.[22][23]
-
DMSO: Can enhance the penetration of other chemicals through the skin. Handle with care. It is a combustible liquid.[24]
-
Methanol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve).
Always consult the full Safety Data Sheet (SDS) for each chemical before use.[22][24][25]
Conclusion
This guide outlines a robust, scientifically sound approach to determining the solubility of 3-(5-Bromopyrimidin-2-yl)aniline in DMSO and methanol. By employing the gold-standard shake-flask method and precise HPLC-UV quantification, researchers can generate reliable data essential for advancing medicinal chemistry and drug discovery programs. A clear understanding of a compound's solubility profile in these key solvents prevents downstream failures, enables reproducible science, and ultimately accelerates the path toward identifying viable drug candidates.
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